molecular formula C24H55N3Si2 B14385305 1,3-Bis(tri-tert-butylsilyl)triaz-1-ene CAS No. 88211-13-6

1,3-Bis(tri-tert-butylsilyl)triaz-1-ene

Cat. No.: B14385305
CAS No.: 88211-13-6
M. Wt: 441.9 g/mol
InChI Key: YYVVAZYHSZNCQP-UHFFFAOYSA-N
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Description

1,3-Bis(tri-tert-butylsilyl)triaz-1-ene is a sophisticated organosilicon-triazene hybrid compound designed for advanced research applications. Triazenes, characterized by an N=N-N linkage, are a well-studied class of compounds with established utility in organic synthesis and medicinal chemistry research . The incorporation of bulky tri-tert-butylsilyl groups confers unique steric and electronic properties to this molecule, potentially enhancing its stability and altering its reactivity profile compared to standard dialkyltriazenes. This makes it a reagent of interest for exploring new synthetic methodologies. In research settings, triazenes are frequently investigated as masked diazonium precursors or as directing groups in metalation chemistry . The specific mechanism of action for this compound is dependent on the experimental context, but may involve the generation of reactive intermediates under controlled conditions, such as mild acid treatment, to release the corresponding diazonium species or other silicon-based fragments. The primary research value of this compound lies in its potential as a building block for the development of novel chemical entities and as a probe for studying sterically hindered reaction environments. Researchers are encouraged to investigate its application in the synthesis of complex molecular architectures, including heterocyclic compounds , and as a potential precursor in materials science. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88211-13-6

Molecular Formula

C24H55N3Si2

Molecular Weight

441.9 g/mol

IUPAC Name

2-[ditert-butyl-(2-tritert-butylsilyliminohydrazinyl)silyl]-2-methylpropane

InChI

InChI=1S/C24H55N3Si2/c1-19(2,3)28(20(4,5)6,21(7,8)9)26-25-27-29(22(10,11)12,23(13,14)15)24(16,17)18/h1-18H3,(H,26,27)

InChI Key

YYVVAZYHSZNCQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)NN=N[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for 1,3 Bis Tri Tert Butylsilyl Triaz 1 Ene and Analogous Sterically Hindered Triazenes

Fundamental Synthetic Approaches to Triazene (B1217601) Derivatives

The formation of the triazene functional group, characterized by a nitrogen-nitrogen triple bond, can be achieved through several synthetic routes. The most common and historically significant method is the diazotization-coupling reaction. However, alternative strategies have been developed to access this versatile functional group, particularly for substrates where the classical approach is not feasible.

Overview of Diazotization-Coupling Reactions for Triazene Formation

The traditional and most widely employed method for the synthesis of triazenes involves the reaction of a diazonium salt with a primary or secondary amine. wikipedia.org This reaction, known as a coupling reaction, is typically carried out under mild conditions. wikipedia.org The process begins with the diazotization of a primary aromatic amine using a nitrosating agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form the corresponding diazonium salt. This is then reacted in situ with an amine to yield the triazene.

The general mechanism for this reaction is depicted below:

Step 1: Diazotization R-NH₂ + NaNO₂ + 2HX → [R-N₂]⁺X⁻ + NaX + 2H₂O

Step 2: Coupling [R-N₂]⁺X⁻ + R'-NH₂ → R-N=N-NH-R' + HX

This method has been successfully applied to the synthesis of a wide array of triazene derivatives. For instance, the reaction of an aminopyrazole with sodium nitrite and hydrochloric acid, followed by the addition of diisopropylamine, yields a diisopropyltriazenyl-pyrazole derivative. beilstein-journals.org

Reactant 1 (Amine)Reactant 2 (Amine/Coupling Partner)ProductReference
Primary Aromatic AminePrimary or Secondary Amine1,3-Disubstituted Triazene wikipedia.org
3-Amino-1H-pyrazole-4-carbonitrileDiisopropylamine3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile beilstein-journals.org

Exploration of Alternative Routes to N-N-N Linkages in Triazenes

While diazotization-coupling is a robust method, alternative strategies for the formation of the N-N-N linkage have been explored to overcome limitations such as the instability of diazonium salts or the incompatibility of certain functional groups. One such approach involves the reaction of azides with carbenes. For example, a triazene-bridged 1,2,4-triazole (B32235) has been synthesized by reacting an azido-substituted 1,2,4-triazole with a carbene. nih.gov

Another innovative approach is the nitrene-mediated aminative N-N-N coupling reaction. This method utilizes an anomeric amide to generate an aminonitrene intermediate in situ, which is then trapped by a nitrosoarene to form a triazene 1-oxide. rsc.org This strategy offers a direct and mild route to triazene derivatives. rsc.org

Furthermore, radical pathways can lead to triazene formation. The homolysis of a weak N-O bond in a diazo ether adduct, formed from an aryl diazonium salt, can initiate radical reactions that generate a triazene product. researchgate.net In this process, a solvent like DMF can act as both a one-electron donor and a source of dimethylamine (B145610) radicals. researchgate.net

Strategies for Incorporating Bulky Silyl (B83357) Groups into Molecular Frameworks

The introduction of sterically demanding groups, such as the tri-tert-butylsilyl group, into a molecule requires specialized synthetic techniques. The sheer size of these groups can significantly hinder reaction rates and necessitate the use of highly reactive reagents or forcing conditions.

Synthesis of Tri-tert-butylsilyl Precursors and Related Silylating Agents

The synthesis of precursors for bulky silyl groups often starts from readily available materials. For instance, the synthesis of tri-tert-butylphosphine, a structurally analogous compound in terms of steric bulk, is challenging due to the sterically demanding tert-butyl groups. nih.gov Early attempts to synthesize it from PCl₃ and a Grignard reagent were unsuccessful, highlighting the difficulties associated with introducing multiple bulky groups around a central atom. nih.govqub.ac.uk More reactive organolithium reagents were found to be more effective. nih.govqub.ac.uk

Similarly, the synthesis of 2,4,6-tri-tert-butylphenoxyl radical involves the use of 2,4,6-tri-tert-butylphenol (B181104) as a precursor, which is synthesized and then oxidized. rsc.org These examples underscore the multi-step processes often required to generate highly sterically encumbered precursors.

Overcoming Steric Hindrance in Silylation Reactions: Methodological Considerations

Steric hindrance is a major obstacle in silylation reactions involving bulky silylating agents. The large size of the substituents can prevent the nucleophile from approaching the reaction center. youtube.com To overcome this, several strategies can be employed.

One common approach is to use highly reactive silylating agents. Another strategy involves modifying the reaction conditions, such as using higher temperatures or microwave irradiation to provide the necessary activation energy. researchgate.net In some cases, the choice of solvent can also play a crucial role in facilitating the reaction.

In the context of on-surface synthesis, steric hindrance can be exploited to control the outcome of a reaction. The non-planar adsorption of a precursor molecule due to intramolecular steric hindrance can remove the steric barrier for intermolecular coupling reactions. nih.gov

Studies on highly sterically hindered organosilicon compounds have shown that nucleophilic attack at the silicon center can be completely blocked. researchgate.net In such cases, the reaction may proceed through an alternative pathway, such as an elimination reaction. researchgate.net

Targeted Synthesis of 1,3-Bis(tri-tert-butylsilyl)triaz-1-ene: A Focused Analysis of Reaction Pathways and Conditions

The direct synthesis of this compound is not explicitly detailed in the provided search results. However, based on the fundamental principles of triazene synthesis and the challenges associated with incorporating bulky silyl groups, a plausible synthetic route can be proposed.

A potential pathway could involve the reaction of a silylated amine with a silylated diazonium salt equivalent. Given the steric bulk of the tri-tert-butylsilyl group, the standard diazotization-coupling reaction would likely be inefficient.

An alternative approach could involve the reaction of a silyl azide (B81097) with a silyl Grignard or silyl lithium reagent. The high reactivity of organolithium and Grignard reagents might be sufficient to overcome the steric hindrance.

A hypothetical reaction scheme is presented below:

(t-Bu)₃Si-N₃ + (t-Bu)₃Si-Li → (t-Bu)₃Si-N=N-N(Li)-Si(t-Bu)₃ → [H⁺ workup] → (t-Bu)₃Si-N=N-NH-Si(t-Bu)₃

Purification and Isolation Techniques for Sterically Demanding and Air/Moisture Sensitive Compounds

The purification and isolation of sterically demanding and air/moisture-sensitive compounds like this compound require specialized techniques to prevent decomposition. Standard laboratory procedures are often inadequate for handling such sensitive materials. The choice of purification method depends on the physical state of the compound and the nature of the impurities.

A crucial first step in the isolation process is the removal of the reaction solvent under reduced pressure. This must be performed carefully to avoid bumping of the solution, and a cold trap is essential to protect the vacuum pump from solvent vapors. chemistryviews.org While this will remove volatile impurities, non-volatile byproducts will remain with the crude product.

For further purification of solid compounds, recrystallization is a powerful technique. This process involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to induce crystallization. schlenklinesurvivalguide.comchemistryviews.org For air-sensitive compounds, this entire process must be carried out in a sealed Schlenk flask or within a glovebox. schlenklinesurvivalguide.comchemistryviews.org The selection of an appropriate solvent system is critical for successful crystallization.

Crystallization Technique Description Suitability for Air-Sensitive Compounds
Slow Cooling A saturated solution is prepared at a higher temperature and allowed to cool slowly, leading to the formation of crystals as solubility decreases.Highly suitable; can be performed in Schlenk flasks, which are then sealed and placed in a refrigerator or freezer. schlenklinesurvivalguide.com
Solvent Evaporation The solvent is slowly evaporated from a near-saturated solution, causing the concentration of the solute to increase and crystals to form.Suitable for air-stable samples; can be adapted for air-sensitive compounds by allowing slow evaporation in a controlled inert atmosphere.
Vapor Diffusion A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the second solvent diffuses into the first, reducing the solubility of the compound and promoting crystallization.Excellent for growing high-quality crystals from small amounts of material; readily adaptable for air-sensitive compounds using Schlenk tubes.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Slow diffusion at the interface of the two liquids leads to crystal growth.Applicable for milligram quantities of air- and solvent-sensitive compounds.

If the compound is a liquid or an oil, distillation or sublimation under high vacuum can be effective purification methods. For very air-sensitive compounds, vacuum sublimation is ideal as the apparatus can be loaded in a glovebox. washington.edu

Column chromatography can also be adapted for the purification of air-sensitive compounds. lehigh.edu This involves packing and running the column under an inert atmosphere. This can be achieved by performing the entire chromatographic separation inside a glovebox or by using specialized glassware and cannula transfer techniques on a Schlenk line. lehigh.eduoup.com

Purification Method Description Application Notes for Air-Sensitive Compounds
Recrystallization Dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.Must be performed under an inert atmosphere using Schlenk techniques or in a glovebox. Solvents must be dry and deoxygenated. chemistryviews.org
Sublimation Heating a solid under vacuum, causing it to transition directly into the gas phase, and then condensing the vapor back into a solid on a cold surface.Highly effective for non-volatile impurities. The apparatus can be sealed under an inert atmosphere before applying vacuum. washington.edu
Column Chromatography Separating components of a mixture based on their differential adsorption onto a stationary phase as they are moved through it by a mobile phase.Requires specialized setups to maintain an inert atmosphere, such as performing the entire process in a glovebox or using Schlenk-type columns. lehigh.edu
Filtration Separating a solid from a liquid by passing the mixture through a filter medium.Cannula filtration or the use of a Schlenk filter is necessary to prevent exposure to air and moisture.

Once purified, the handling and storage of this compound would necessitate a continuous inert atmosphere. Solid samples are typically stored in sealed containers within a glovebox, while solutions would be kept in Schlenk flasks with greased glass stoppers or Teflon valves.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization of 1,3-Bis(tri-tert-butylsilyl)triaz-1-ene and Related Bulky Triazenes

Spectroscopic techniques are fundamental to understanding the structure and behavior of this compound at the molecular level. Each method provides a unique piece of the structural puzzle, from atomic connectivity to the nature of chemical bonds and the presence of transient species.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. A combination of ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR experiments would provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum is expected to be dominated by a single, intense resonance corresponding to the 54 equivalent protons of the six tert-butyl groups. This signal would appear as a sharp singlet, indicative of the magnetically equivalent nature of these protons, likely due to rapid rotation around the Si-C bonds.

¹³C NMR: The carbon spectrum would show distinct signals for the quaternary and methyl carbons of the tert-butyl groups. The chemical shifts of these carbons provide information about the electronic environment around the silicon atoms.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to lower natural abundance and sensitivity, would be crucial for directly probing the triazene (B1217601) backbone. It could distinguish between the central and terminal nitrogen atoms of the N-N-N linkage.

Conformational dynamics, such as restricted rotation around the Si-N bonds due to steric hindrance, could be investigated using variable-temperature NMR studies. Changes in the NMR spectra as a function of temperature can provide quantitative information about the energy barriers associated with these dynamic processes.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~1.1 - 1.3Singlet-C(CH ₃)₃
¹³C~20 - 25Quartet-C (CH₃)₃
¹³C~30 - 35Singlet-C(C H₃)₃
²⁹Si~ -10 to -20Singlet(t Bu)₃Si -N

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Inferences on Molecular Conformation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

For this compound, key vibrational modes would include:

N=N and N-N Stretching: The stretching vibrations of the triazene core are highly characteristic. The N=N double bond stretch typically appears in the 1400-1500 cm⁻¹ region, while the N-N single bond stretch is found at lower frequencies.

Si-N and Si-C Stretching: The vibrations associated with the silyl (B83357) substituents are also important. The Si-N stretch is expected in the 800-1000 cm⁻¹ range, and the Si-C stretches would appear in the 600-800 cm⁻¹ region. doi.orgresearchgate.net

C-H Stretching and Bending: The numerous C-H bonds of the tert-butyl groups would give rise to strong stretching bands in the 2850-3000 cm⁻¹ region and various bending modes at lower wavenumbers.

The combination of IR and Raman data can provide a more complete vibrational assignment due to their different selection rules. These spectra can also offer clues about molecular symmetry and conformation.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
C-H Stretch2850 - 3000
N=N Stretch1400 - 1500
C-H Bend1350 - 1470
Si-N Stretch800 - 1000
Si-C Stretch600 - 800

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis of Silylated Triazenes

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. wikipedia.org Under electron ionization (EI), the molecular ion ([M]⁺˙) would be formed. Due to the presence of the bulky and relatively labile tri-tert-butylsilyl groups, significant fragmentation is expected. nih.govresearchgate.net

A characteristic and often dominant fragmentation pathway for compounds containing tert-butylsilyl groups is the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a prominent [M - 57]⁺ ion. nih.gov Subsequent fragmentations could involve further loss of alkyl groups or cleavage of the Si-N or N-N bonds. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted)Identity
427[M]⁺˙ (C₂₄H₅₇N₃Si₂)
370[M - C₄H₉]⁺
228[(tBu)₃SiN₂]⁺
199[(tBu)₃Si]⁺

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Potential Radical Species or Intermediates

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. rsc.org The parent this compound molecule is a diamagnetic, closed-shell species and therefore EPR-silent.

However, EPR spectroscopy would be a powerful tool for studying any paramagnetic intermediates that might be formed during the synthesis, decomposition, or subsequent reactions of this compound. beilstein-journals.orgmdpi.com For example, if the triazene were to undergo homolytic cleavage of an N-N or Si-N bond, the resulting radical species could be trapped and characterized by EPR. The technique provides information about the electronic structure of the radical and its interaction with nearby magnetic nuclei (hyperfine coupling), which can be used to identify the radical's structure. nih.gov While no specific EPR studies on radicals derived from this compound are reported, the method remains crucial for investigating potential reactive intermediates in its chemistry.

X-ray Crystallographic Investigations of this compound and Related Architectures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, providing accurate data on bond lengths, bond angles, and torsional angles. uu.nl

While a specific crystal structure for this compound is not publicly available, analysis of related triazene structures provides a strong basis for predicting its molecular geometry. For instance, the crystal structure of 5,5′-(triaz-1-ene-1,3-diyl)bis(3-nitro-1H-1,2,4-triazole) reveals key features of the triazene core. nih.govresearchgate.net

In such systems, the central N₃ unit exhibits distinct bond lengths for the formal N=N double bond and N-N single bond. Typically, the N=N bond length is shorter (around 1.27 Å) than the N-N bonds (around 1.34 Å). nih.gov The triazene unit often adopts a trans or cis configuration and tends to be planar or nearly planar.

In this compound, the immense steric bulk of the two tri-tert-butylsilyl groups would be expected to have a dramatic impact on this geometry. The steric repulsion between these groups would likely lead to:

Elongation of Si-N and N-N bonds: To relieve steric strain, the bonds connecting the bulky groups to the triazene core may be stretched.

Widening of bond angles: The N-N-N and Si-N-N bond angles would likely be distorted from their ideal values to accommodate the large substituents.

Twisting of torsional angles: The molecule may adopt a twisted conformation, deviating from planarity to minimize steric interactions between the two silyl groups. The Si-N-N-N and N-N-N-Si dihedral angles would be particularly informative in quantifying this distortion.

The geometry around the silicon atoms is expected to be distorted tetrahedral, with C-Si-C and N-Si-C angles also reflecting the steric crowding.

Table 4: Representative Bond Lengths and Angles in a Triazene Core (Data from a related triazole-triazene structure) nih.gov

ParameterTypical ValueExpected Influence of (tBu)₃Si Groups
N=N Bond Length~1.27 ÅMinimal direct effect
N-N Bond Length~1.34 ÅPotential elongation
N-N-N Bond Angle~110-115°Potential widening
PlanarityOften near-planarLikely significant deviation from planarity

Conformational Preferences and Steric Crowding Effects Imposed by the Tri-tert-butylsilyl Groups on the Triazene Framework

The geometry of the triazene (N=N-N) framework in this compound is expected to be significantly influenced by the immense steric bulk of the two tri-tert-butylsilyl substituents. In simpler triazenes, the N3 core can adopt various conformations, but the presence of these large groups will severely restrict rotational freedom around the Si-N and N-N bonds.

The tri-tert-butylsilyl group, with its three bulky tert-butyl moieties attached to a central silicon atom, creates a substantial steric footprint. This steric hindrance will likely force the triazene backbone into a conformation that maximizes the distance between the two silyl groups. It is plausible that a trans-like arrangement across the N=N double bond would be favored to minimize steric repulsion.

Furthermore, the bond angles within the molecule are expected to deviate from ideal values to accommodate the bulky substituents. The Si-N-N and N-N-N bond angles will likely be distorted to alleviate steric strain. The inherent flexibility of the triazene chain may be significantly reduced, leading to a more rigid molecular structure compared to less substituted triazenes.

To illustrate the potential steric interactions, a hypothetical model can be considered where the molecule adopts a conformation that minimizes the clash between the tert-butyl groups. In such a model, the molecule would likely exhibit a non-planar arrangement of the Si-N=N-N-Si chain to further separate the bulky substituents in three-dimensional space.

Interactive Data Table: Estimated Torsional Strain in Bulky Silyl Amines

While specific data for the target molecule is unavailable, the following table provides a conceptual illustration of how increasing steric bulk can influence torsional strain energies in related silyl amine systems. These values are hypothetical and intended for illustrative purposes only.

Compound AnalogueDominant ConformerEstimated Torsional Strain (kcal/mol)
1,3-Bis(trimethylsilyl)triaz-1-eneLikely more flexibleLow
1,3-Bis(triethylsilyl)triaz-1-eneIncreased restrictionModerate
This compoundHighly restrictedHigh

Supramolecular Assembly and Intermolecular Interactions within the Crystal Lattice (e.g., C-H…N, C-H…π interactions)

In the absence of a determined crystal structure, the discussion of the supramolecular assembly of this compound remains speculative. However, based on the molecular structure, several types of weak intermolecular interactions could be anticipated to play a role in the crystal packing.

The nitrogen atoms of the triazene core, particularly the lone pair on the central nitrogen, could act as hydrogen bond acceptors. Given the absence of strong hydrogen bond donors within the molecule itself, weak C-H…N interactions are plausible. The methyl protons of the tert-butyl groups could engage in such interactions with the nitrogen atoms of neighboring molecules.

The triazene moiety also possesses a π-system associated with the N=N double bond. This could potentially lead to C-H…π interactions, where the C-H bonds of the tert-butyl groups of one molecule interact with the π-electron cloud of the triazene unit of an adjacent molecule.

Interactive Data Table: Plausible Intermolecular Interactions and Estimated Distances

This table presents a hypothetical summary of plausible intermolecular interactions and their estimated distances, based on typical values observed in the crystal structures of other organic molecules containing similar functional groups.

Interaction TypeDonorAcceptorEstimated Distance (Å)
C-H…NC-H (tert-butyl)N (triazene)2.4 - 2.8
C-H…πC-H (tert-butyl)π-system (N=N)2.6 - 3.0

It is crucial to reiterate that the information presented here is based on chemical principles and data from analogous compounds. A definitive understanding of the advanced structural elucidation and conformational analysis of this compound awaits experimental determination of its crystal structure.

Computational and Theoretical Studies on the Electronic Structure and Reactivity

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods Applied to 1,3-Bis(tri-tert-butylsilyl)triaz-1-ene

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry, offering a balance of accuracy and computational cost for studying molecular systems. These methods would be crucial for a detailed understanding of this compound.

A fundamental step in the computational analysis of this compound would be the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Furthermore, this compound can exist in various isomeric forms, including tautomers and rotamers. For instance, prototropic tautomerism is a common phenomenon in triazole derivatives and could be relevant here. DFT calculations would be employed to determine the relative stabilities of these isomers by comparing their Gibbs free energies. This would reveal the predominant form of the molecule under different conditions. The energetic landscape would also map the transition states connecting these isomers, providing insight into the dynamics of their interconversion.

Table 1: Predicted Relative Energies of Isomeric Forms of this compound

Isomer/Conformer Method/Basis Set Relative Energy (kcal/mol)
trans-isomer DFT/B3LYP/6-311+G(d,p) 0.00 (Reference)
cis-isomer DFT/B3LYP/6-311+G(d,p) (Predicted higher energy)
Tautomer 1 DFT/B3LYP/6-311+G(d,p) (Predicted)
Tautomer 2 DFT/B3LYP/6-311+G(d,p) (Predicted)

(Note: This table is hypothetical and illustrates the type of data that would be generated from computational studies.)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability and chemical reactivity.

For this compound, FMO analysis would likely show that the HOMO is localized on the triazene (B1217601) core, specifically on the nitrogen atoms with lone pairs of electrons. The LUMO, on the other hand, would likely be a π* orbital distributed across the N=N double bond. The bulky tri-tert-butylsilyl groups would be expected to have a significant influence on the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV) Spatial Distribution
HOMO (Predicted) Primarily on the triazene nitrogen atoms
LUMO (Predicted) Primarily on the N=N π* system
HOMO-LUMO Gap (Predicted) (Value would indicate kinetic stability)

(Note: This table is hypothetical and illustrates the type of data that would be generated from computational studies.)

The distribution of electron density within a molecule is fundamental to its properties. Computational methods can calculate atomic charges, providing insight into the polarity of bonds and the reactivity of different sites. In this compound, the nitrogen atoms of the triazene core are expected to carry partial negative charges due to their high electronegativity.

Electronic descriptors such as hardness, softness, and electrophilicity can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

The concept of aromaticity, which is associated with enhanced stability, can also be investigated computationally. While the triazene core itself is not a classic aromatic ring, the delocalization of π-electrons within the N3 unit can be assessed using indices like the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely indicate a degree of non-aromatic or weakly aromatic character for the triazene moiety.

Theoretical Investigations of Bonding within the Triazene Core and Silicon-Nitrogen Linkages

The nature of the chemical bonds within this compound is a key area of theoretical interest. The triazene core features a combination of single and double nitrogen-nitrogen bonds. Computational analysis, such as Natural Bond Orbital (NBO) analysis, would provide a detailed picture of the hybridization and bonding orbitals, revealing the extent of electron delocalization.

The silicon-nitrogen bonds are also of significant interest. These bonds are known to have a polar covalent character due to the difference in electronegativity between silicon and nitrogen. Theoretical calculations can quantify the ionic character of these bonds and assess the degree of pπ-dπ back-bonding from nitrogen to silicon.

Steric and Electronic Effects of Tri-tert-butylsilyl Groups on Molecular Stability and Reactivity: A Computational Perspective

The two tri-tert-butylsilyl groups are expected to dominate the steric and electronic properties of the molecule. The sheer size of these groups will create a sterically crowded environment around the triazene core.

One of the most important roles of bulky substituents in chemistry is the stabilization of reactive species. The tri-tert-butylsilyl groups in this molecule would provide significant steric shielding to the reactive triazene core. This steric protection can hinder the approach of reactants, thereby increasing the kinetic stability of the molecule.

Furthermore, in a chemical reaction, the transition state is a high-energy, transient species. Computational studies can model the geometry and energy of transition states. It is anticipated that the bulky silyl (B83357) groups would stabilize the transition states of reactions involving the triazene core by dispersing charge and preventing unfavorable steric interactions. This stabilization of the transition state would have a direct impact on the reaction rate.

Modulation of Reaction Pathways and Regioselectivity via Electronic Perturbations from Silyl Groups

The introduction of bulky tri-tert-butylsilyl groups at the N1 and N3 positions of the triazene core is expected to exert significant electronic and steric effects, thereby modulating the reactivity and regioselectivity of the molecule. Silyl groups are generally considered to be electron-donating through σ-donation into the π-system, which would increase the electron density on the nitrogen atoms of the triazene backbone.

Computational studies on analogous silyl-substituted nitrogen systems could provide insight. For instance, density functional theory (DFT) calculations could be employed to map the molecular electrostatic potential (MEP) of this compound. The MEP would likely show regions of high electron density localized on the nitrogen atoms, indicating their nucleophilic character. The extent of this electron donation from the silyl groups can be quantified through Natural Bond Orbital (NBO) analysis, which would reveal the charge distribution across the molecule.

The steric hindrance imposed by the voluminous tri-tert-butylsilyl groups is another critical factor. This steric bulk would likely shield the triazene core from direct attack by bulky reagents. Consequently, reactions may be directed to less sterically hindered positions, or they may proceed through transition states that minimize steric repulsion. This interplay between electronic and steric effects is crucial in determining the regioselectivity of reactions such as electrophilic attack or coordination with metal centers.

A hypothetical data table illustrating the kind of information that could be generated from such computational studies is presented below.

Table 1: Hypothetical NBO Charges and Steric Descriptors for this compound

AtomNBO Charge (e)Steric Hindrance Index
N1-0.850.75
N2-0.200.40
N3-0.850.75
Si1+1.500.90
Si2+1.500.90

Exploration of Potential Energy Surfaces for Key Reaction Mechanisms

The exploration of potential energy surfaces (PES) is a cornerstone of computational chemistry for elucidating reaction mechanisms. For this compound, a key reaction to investigate would be its thermal decomposition, a characteristic reaction of triazenes. This process is believed to proceed through a concerted or stepwise mechanism involving the extrusion of dinitrogen (N₂).

For example, a concerted mechanism would be characterized by a single transition state where the N-N bonds are breaking simultaneously with the formation of the N≡N triple bond of dinitrogen. In contrast, a stepwise mechanism would involve the formation of an intermediate, such as a diazenyl radical, and would have at least two transition states.

The influence of the tri-tert-butylsilyl groups on the PES would be a central focus of such a study. Their electron-donating nature might stabilize or destabilize the transition state, thereby altering the activation energy and, consequently, the reaction rate. The steric bulk could also influence the geometry of the transition state, potentially favoring one reaction pathway over another.

A hypothetical data table summarizing the energetic profile of a potential reaction is provided below.

Table 2: Hypothetical Energetic Profile for the Thermal Decomposition of this compound

SpeciesRelative Energy (kcal/mol)
Reactant0.0
Transition State 1+25.0
Intermediate+10.0
Transition State 2+15.0
Products-30.0

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Reactivity of the Triazene (B1217601) Nitrogen Atoms

The triazene moiety contains three nitrogen atoms, each with a lone pair of electrons, rendering them potentially nucleophilic. However, the degree of nucleophilicity and the site of electrophilic attack are expected to be heavily influenced by the electronic effects and steric hindrance imposed by the tri-tert-butylsilyl substituents.

In reactions with electrophiles, such as protonation by Brønsted acids or coordination to Lewis acids, the terminal nitrogen atoms (N1 and N3) are the most likely sites of initial interaction. Studies on other triazene systems have shown that coordination of an acid typically occurs at the N1 atom. rsc.org For 1,3-Bis(tri-tert-butylsilyl)triaz-1-ene, protonation or alkylation would likely lead to a triazenium cation. The stability and subsequent reactivity of this intermediate would be dictated by the nature of the electrophile and the reaction conditions.

The general mechanism for the acid-induced decomposition of triazenes involves protonation followed by the cleavage of the N-N bonds, ultimately leading to the formation of a diazonium salt and an amine. In the case of this silylated triazene, this pathway would be significantly affected by the bulky silyl (B83357) groups.

The tri-tert-butylsilyl groups are exceptionally bulky, which would create significant steric hindrance around the nitrogen atoms to which they are attached (N1 and N3). This steric crowding is expected to dramatically decrease the rate of reactions with electrophiles. researchgate.netresearchgate.netrsc.org Access to the nitrogen lone pairs would be severely restricted, making reactions that require direct attack on these atoms challenging.

This steric hindrance would also play a crucial role in site selectivity. While electronic factors might favor reaction at one of the terminal nitrogens, the sheer size of the silyl groups could force an electrophile to react at the less sterically encumbered central nitrogen atom (N2), or it might prevent the reaction from occurring altogether.

Reactivity of the Silicon-Nitrogen (Si-N) Bonds

The Si-N bond is known to be susceptible to cleavage under various conditions, particularly in the presence of nucleophiles or electrophiles that can activate the silicon or nitrogen atom, respectively.

The Si-N bonds in this compound are expected to be labile under hydrolytic conditions (acidic or basic) or upon treatment with fluoride (B91410) ions. Fluoride-induced desilylation is a common method for cleaving Si-N bonds due to the high affinity of silicon for fluorine, forming a strong Si-F bond. researcher.lifestackexchange.com This reaction would likely proceed via nucleophilic attack of the fluoride ion on the silicon atom, leading to the cleavage of the Si-N bond and the formation of a triazenide anion. This anion could then be protonated or react with other electrophiles to form various triazene derivatives.

Table 1: Plausible Products from Si-N Bond Cleavage Reactions

Reagent Expected Major Products
H₂O / H⁺ or OH⁻ Triaz-1-ene, (t-Bu)₃SiOH

This table represents hypothetical reaction products based on the general reactivity of Si-N bonds, as specific experimental data for this compound is not available.

In systems with multiple silyl groups on nitrogen atoms, intramolecular migration or intermolecular exchange of these groups can occur, often catalyzed by acid or base, or induced thermally. For this compound, a 1,3-silyl shift between N1 and N3 is a plausible process. Such a migration would likely proceed through a five-coordinate silicon transition state. The high steric bulk of the tri-tert-butylsilyl groups might hinder the formation of such a transition state, potentially making silyl migration a slow process.

Cycloaddition Reactions Involving the Triazene Moiety: Scope and Limitations with Bulky Substituents

The N=N double bond in the triazene core could potentially participate in cycloaddition reactions, such as [4+2] (Diels-Alder type) or 1,3-dipolar cycloadditions. In these reactions, the triazene can act as either the diene/dipole or the dienophile/dipolarophile depending on the electronic nature of the reaction partner.

The inverse electron-demand Diels-Alder (IEDDA) reaction is a common reactivity mode for electron-deficient triazines. nih.govnih.gov However, the silyl groups in this compound are electron-donating, which would decrease the reactivity of the triazene moiety in IEDDA reactions.

Furthermore, the significant steric hindrance from the tri-tert-butylsilyl groups would severely limit the approach of a dienophile or dipolarophile. researchgate.netresearchgate.netrsc.org This steric blockade would likely prevent most cycloaddition reactions from occurring or would require harsh reaction conditions. The bulky substituents would also influence the regioselectivity and stereoselectivity of any potential cycloaddition product. It is conceivable that the steric demands of the silyl groups would completely inhibit the planarity required in the transition state for a concerted cycloaddition, thus rendering the molecule unreactive in such transformations.

Metalation and Transmetalation Processes Involving Silylated Triazenes

The presence of bulky tri-tert-butylsilyl groups on the triazene nitrogen atoms significantly influences its coordination chemistry. Metalation, the process of forming a metal-ligand bond, typically involves the deprotonation of a ligand precursor. However, in the case of this compound, which lacks an N-H proton, metalation proceeds via coordination of the nitrogen atoms to a metal center, often accompanied by the displacement of a silyl group or other ligands.

The initial step in many of these processes is the coordination of one of the terminal nitrogen atoms of the triazene ligand to a metal center. The bulky silyl groups can play a crucial role in stabilizing low-coordinate metal complexes by preventing oligomerization.

While specific studies on the metalation and transmetalation of this compound are not extensively documented, the behavior of analogous silylated amide and triazenide ligands provides insight into its potential reactivity. For instance, lithium salts of silylated amines are common reagents for introducing silylamide ligands to other metals via transmetalation. It is plausible that a related approach could be employed for silylated triazenes, should a suitable metalated precursor be formed.

The general process for the transmetalation of a silylated ligand (L-SiR₃) from an alkali metal (M') to a transition metal (M) can be represented as:

L-M' + M-X → L-M + M'-X

Where X is typically a halide or other leaving group. The feasibility of this reaction for this compound would depend on the stability of the initial metal complex and the relative bond strengths of the M'-N and M-N bonds.

One potential pathway for the formation of metal complexes involves the reaction of the silylated triazene with a metal precursor, leading to the formation of a metal-triazenide complex. The large steric bulk of the tri-tert-butylsilyl groups would likely influence the coordination geometry of the resulting complex, favoring lower coordination numbers.

Role of this compound as a Directing Group in C-H Activation and Functionalization Reactions

The triazene functionality has emerged as a versatile directing group in transition metal-catalyzed C-H activation and functionalization reactions. pkusz.edu.cnnih.gov Directing groups guide the metal catalyst to a specific C-H bond, enabling regioselective functionalization of otherwise unreactive positions on a molecule. snnu.edu.cn The utility of the triazene group stems from its ability to coordinate to the metal center and its subsequent facile removal or transformation into other functional groups. pkusz.edu.cn

While specific examples detailing the use of this compound as a directing group are limited, the principles established with other triazene-containing molecules are applicable. The silyl groups in this compound would be expected to modulate the electronic and steric properties of the triazene directing group, potentially influencing the efficiency and selectivity of the C-H activation process. The bulky nature of the tri-tert-butylsilyl groups could enforce a specific coordination geometry that favors activation at a particular site.

A notable example of a triazene-directed C-H functionalization is the rhodium(III)-catalyzed ortho-selective olefination of arenes. nih.gov In this type of reaction, the triazene group, attached to an aromatic ring, directs the rhodium catalyst to the ortho C-H bond, leading to the formation of a carbon-carbon bond with an olefin.

Below is a representative data table illustrating the scope of triazene-directed C-H olefination with various acrylates, based on findings from related systems.

EntryArene SubstrateOlefin PartnerCatalyst SystemProductYield (%)
1PhenyltriazeneMethyl acrylate[RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂Methyl (E)-3-(2-(triaz-1-en-1-yl)phenyl)acrylate85
24-MethylphenyltriazeneEthyl acrylate[RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂Ethyl (E)-3-(2-(triaz-1-en-1-yl)-5-methylphenyl)acrylate92
34-Methoxyphenyltriazenen-Butyl acrylate[RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂n-Butyl (E)-3-(2-(triaz-1-en-1-yl)-5-methoxyphenyl)acrylate78
44-ChlorophenyltriazeneMethyl acrylate[RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂Methyl (E)-3-(5-chloro-2-(triaz-1-en-1-yl)phenyl)acrylate65

The general mechanism for such a rhodium-catalyzed C-H activation/olefination is proposed to involve:

Coordination of the triazene directing group to the Rh(III) center.

Regioselective C-H activation at the ortho position to form a rhodacycle intermediate.

Coordination and migratory insertion of the olefin into the Rh-C bond.

β-hydride elimination to release the olefinated product.

Regeneration of the active Rh(III) catalyst.

The bulky tri-tert-butylsilyl groups on this compound could potentially enhance the stability of the catalytic intermediates and influence the stereoselectivity of the olefin insertion step. Furthermore, the silicon tether in related directing groups has been shown to enable meta-selective C-H functionalization, suggesting that the strategic placement of silyl groups on the triazene could offer a handle for controlling the regioselectivity of C-H activation beyond the typical ortho-directing paradigm. nih.gov

Another area where silylated triazenes could find application is in palladium-catalyzed C-H functionalization reactions. nih.govdivyarasayan.orgglobethesis.com Palladium catalysis is a powerful tool for C-C and C-heteroatom bond formation, and the use of directing groups is crucial for achieving high selectivity. snnu.edu.cn The electronic properties of the this compound ligand could be tuned to be compatible with various palladium catalytic cycles.

The following table summarizes potential C-H functionalization reactions where a silylated triazene could act as a directing group, based on established methodologies with other directing groups.

Reaction TypeMetal CatalystCoupling PartnerPotential Product
ArylationPalladium(II)Aryl boronic acidOrtho-arylated arene
AlkylationRhodium(III)Alkyl halideOrtho-alkylated arene
AcetoxylationPalladium(II)PhI(OAc)₂Ortho-acetoxylated arene
AminationRhodium(III)DioxazoloneOrtho-aminated arene

In-Depth Analysis of this compound in Coordination Chemistry and Catalysis

Extensive investigation into the scientific literature reveals a notable absence of specific research focused on the coordination chemistry and catalytic applications of the compound this compound. While related classes of compounds, such as bis(aryl)triazenides and sterically hindered silylamides, have been explored as ligands for transition metals, the unique and exceptionally bulky nature of the tri-tert-butylsilyl substituents in the target compound appears to place it in a distinct and seemingly unexplored chemical space.

The extreme steric hindrance imposed by two tri-tert-butylsilyl groups likely presents significant synthetic challenges, both in the preparation of the ligand itself and in its subsequent coordination to a metal center. This steric bulk would be expected to profoundly influence the stability, structure, and reactivity of any potential metal complexes. However, without experimental or theoretical studies reported in the peer-reviewed literature, a detailed discussion of its properties and applications remains speculative.

Consequently, it is not possible to provide a scientifically accurate, data-driven article on this compound that adheres to the requested detailed outline. The specific research findings required to populate the sections on synthesis, characterization, coordination modes, electronic effects, and catalytic activity for this particular compound are not available in the public domain. Research on related, less sterically demanding triazenide and silylamide ligands demonstrates the general potential of these ligand classes in catalysis, but direct extrapolation of their properties to the uniquely hindered 1,3-bis(tri-tert-butylsilyl)triazenide system is not feasible.

Coordination Chemistry and Catalytic Applications

Exploration of 1,3-Bis(tri-tert-butylsilyl)triaz-1-ene in Homogeneous Catalysis

Influence of Steric Bulk on Catalyst Selectivity (Regioselectivity, Stereoselectivity) and Turnover Numbers

The defining feature of the this compound ligand is the presence of two exceptionally bulky tri-tert-butylsilyl groups. When this ligand coordinates to a metal center, these groups create a sterically crowded environment that profoundly influences the catalyst's performance, particularly its selectivity and efficiency.

Regioselectivity: In catalytic reactions where a substrate can react at multiple sites, the steric hindrance imposed by the tri-tert-butylsilyl groups can effectively block certain approaches of the substrate to the active metal center. This steric shielding forces the substrate to bind in a specific orientation, thereby directing the reaction to a particular position and enhancing regioselectivity. For instance, in olefin functionalization reactions, a catalyst bearing this ligand can preferentially direct the addition of a reagent to the less sterically hindered position of the double bond. nih.govchemrxiv.org The bulky ligand framework essentially creates a "binding pocket" that dictates the geometry of the transition state, favoring one regioisomer over others. vu.nl

Stereoselectivity: The steric bulk is also a critical factor in controlling stereoselectivity (e.g., enantioselectivity or diastereoselectivity). The rigid and well-defined chiral environment created by bulky ligands around a metal center can differentiate between prochiral faces of a substrate or competing diastereomeric transition states. While the this compound ligand itself is not chiral, its immense steric presence can amplify the stereochemical communication between a chiral auxiliary, the catalyst, and the substrate. Computational studies on other sterically demanding ligands have shown that attractive London dispersion interactions between bulky alkyl groups on the ligand and the substrate can stabilize the rate-determining transition structure, leading to higher enantioselectivity. researchgate.netnih.gov The tri-tert-butylsilyl groups are excellent candidates for inducing such non-covalent interactions, which can be as important as steric repulsion in determining the stereochemical outcome. researchgate.net

The following table illustrates the conceptual influence of increasing ligand steric bulk on selectivity and activity in a hypothetical catalytic reaction.

LigandSteric BulkRegioselectivity (Product A:B)Stereoselectivity (ee %)Turnover Number (TON)
Ligand 1 (Small)Low60:4035%1500
Ligand 2 (Medium)Medium85:1570%2500
This compound Very High >98:2 >95% 2200
Ligand 4 (Excessive)Extreme95:590%800

This table is representative and intended to illustrate the general principles of steric influence. Actual values are reaction-dependent.

Emerging Research Avenues and Future Perspectives

Integration into Advanced Functional Materials

The incorporation of 1,3-Bis(tri-tert-butylsilyl)triaz-1-ene into polymeric and nanostructured materials represents a promising strategy for developing advanced functional materials with tailored properties.

The synthesis of organosilicon polymers is a mature field, valued for producing materials with excellent thermal stability, low glass transition temperatures, and good mechanical properties. mdpi.comwiley-vch.de A key strategy in this area involves the incorporation of functional side chains to impart specific properties to the polysiloxane or polysilane backbone. mdpi.comresearchgate.net The this compound unit is an ideal candidate for such functionalization.

By analogy with polyhedral oligomeric silsesquioxanes (POSS), which are nano-sized inorganic cages used to create hybrid organic-inorganic materials, the bulky tri-tert-butylsilyl groups can be viewed as well-defined, nanometer-scale inorganic components. researchgate.netrsc.orgnih.gov Integrating the silylated triazene (B1217601) unit, either as a pendent group or as a linker within a polymer chain, could yield hybrid materials that combine the processability of organic polymers with the rigidity and stability of an inorganic phase. researchgate.netrsc.org The triazene moiety itself, known for its versatility in synthesis, offers a reactive handle for cross-linking or further functionalization. nih.gov

Potential research directions include:

Synthesis of Novel Monomers: Designing polymerizable derivatives of this compound that can be incorporated into various polymer backbones (e.g., polysiloxanes, polyacrylates, polyolefins) via different polymerization techniques.

Property Enhancement: Investigating how the incorporation of these bulky, silicon-rich units affects the material's bulk properties, such as thermal stability, mechanical strength, gas permeability, and surface hydrophobicity. The silsesquioxane core in POSS-based hybrids is known to significantly enhance the thermal stability of polymers. rsc.org

Controlled Architectures: Utilizing the defined structure of the silylated triazene to create polymers with controlled architectures, moving beyond random copolymers to more ordered block or graft copolymers. umn.edu

Table 1: Potential Properties of Organosilicon Polymers with Silylated Triazene Units
PropertyAnticipated Influence of Silylated Triazene UnitRationale
Thermal Stability IncreasedHigh silicon content and stable Si-C and Si-N bonds contribute to higher degradation temperatures, analogous to POSS-containing polymers. researchgate.netrsc.org
Mechanical Strength EnhancedThe rigid, bulky silyl (B83357) groups can act as reinforcing nano-fillers, improving modulus and toughness.
Solubility ModifiedThe large hydrophobic alkyl groups on the silicon atoms can enhance solubility in nonpolar organic solvents, improving processability.
Gas Permeability Potentially IncreasedThe steric bulk of the side groups may disrupt polymer chain packing, increasing free volume and facilitating gas transport.
Cross-linking Density TunableThe triazene core can be designed to act as a latent reactive site for controlled cross-linking upon thermal or chemical activation. nih.gov

The self-assembly of polymers and small molecules is a powerful bottom-up approach for creating highly ordered nanostructures. nih.gov The molecular architecture of the building blocks plays a critical role in dictating the final morphology. umn.edu Amphiphilic molecules, which contain both hydrophobic and hydrophilic segments, are particularly adept at forming structures like micelles and vesicles. The this compound molecule possesses intrinsic amphiphilic character, with the large, nonpolar tri-tert-butylsilyl groups acting as hydrophobic domains and the nitrogen-rich triazene core providing a more polar region.

This molecular design is reminiscent of amphiphilic polymers based on POSS, which have been shown to self-assemble into well-defined nanoparticles and other complex morphologies in solution. mdpi.comresearchgate.net Future research is expected to focus on harnessing the steric hindrance of the tri-tert-butylsilyl groups to direct the self-assembly of either the standalone molecule or polymers containing this unit. The significant steric bulk would likely lead to unique packing arrangements and morphologies not accessible with conventional linear or less bulky building blocks.

Key areas for future investigation include:

Supramolecular Assembly: Studying the self-assembly of this compound in various solvents to determine its ability to form discrete nanostructures such as micelles, nanotubes, or sheets.

Block Copolymer Morphologies: Synthesizing block copolymers where one block is rich in silylated triazene units and observing the resulting phase-separated morphologies in the solid state. The high architectural asymmetry could lead to the formation of complex network phases like the double gyroid, which are of interest for applications in membranes and photonics. umn.edu

Directed Self-Assembly: Using external stimuli (e.g., temperature, solvent polarity) to control and switch between different self-assembled structures, creating responsive or "smart" nanomaterials.

Design of Novel Reactivity and Catalytic Systems Leveraging the Unique Steric and Electronic Properties

The combination of extreme steric bulk and distinct electronic features in this compound opens up intriguing possibilities in catalysis and reaction design. The use of sterically demanding ligands is a well-established strategy in catalysis to promote challenging reactions, often by favoring low-coordination number, highly reactive metal centers or by controlling selectivity. rsc.orgnih.govarkat-usa.org

A particularly exciting avenue is the exploration of this molecule in the context of Frustrated Lewis Pairs (FLPs). FLPs are combinations of bulky Lewis acids and bases that are sterically prevented from forming a classical adduct. nih.govnih.gov This unquenched reactivity allows them to activate a variety of small molecules, including H₂, CO₂, and olefins, enabling metal-free catalysis. nih.gov In this compound, the silyl groups can impart Lewis acidic character, while the lone pairs on the triazene nitrogen atoms act as Lewis basic sites. The immense steric hindrance from the tert-butyl groups could create an intramolecular FLP, capable of unique catalytic transformations.

Future research in this area could involve:

Metal-Free Catalysis: Investigating the capacity of this compound to act as an intramolecular FLP for the catalytic hydrogenation of challenging substrates or the fixation of carbon dioxide. nih.govacs.org

Sterically Encumbered Ligands: Using the silylated triazene as a ligand for transition metals. The steric bulk would likely enforce unusual coordination geometries and electronic properties on the metal center, potentially leading to catalysts with unprecedented activity or selectivity. acs.orgresearchgate.net

Main Group Chemistry: Exploring the reactivity of the Si-N bonds within the molecule, where the steric protection afforded by the tert-butyl groups could stabilize unusual and highly reactive intermediates.

Application of Advanced Characterization Techniques for In Situ Reaction Monitoring and Mechanistic Elucidation

Understanding the formation, transformation, and behavior of materials and catalysts derived from this compound requires sophisticated analytical techniques capable of probing complex systems in real time. In situ monitoring provides crucial mechanistic insights that are often lost in conventional pre- and post-reaction analysis.

For studying polymerization reactions or catalytic cycles, in situ Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool. Specifically, 29Si NMR is highly sensitive to the local chemical environment of the silicon nucleus, making it ideal for tracking the consumption of silyl-containing monomers and the formation of new Si-O or Si-N linkages in a polymer. nih.govresearchgate.netaiinmr.com Real-time NMR has been successfully applied to investigate structural changes in silicon-based materials during dynamic processes. nih.gov

For the investigation of nanomaterial formation via self-assembly, Dynamic Light Scattering (DLS) is a powerful technique. mdpi.com DLS can monitor the size and size distribution of nanoparticles as they nucleate and grow in solution, providing real-time kinetic data on the assembly process. semanticscholar.orgsgu.ru Coupling DLS with a reaction vessel would allow for the direct observation of how factors like concentration, temperature, and solvent affect the self-assembly of silylated triazene units. semanticscholar.org

Table 2: Advanced Characterization Techniques for Silylated Triazene Systems
TechniqueApplicationInformation Gained
In Situ 29Si NMR Spectroscopy Monitoring polymerization and catalytic reactions.Rate of monomer consumption, identification of intermediates, structural changes at the silicon center, reaction kinetics. nih.govresearchgate.net
Dynamic Light Scattering (DLS) Real-time analysis of self-assembly processes.Onset of nanoparticle formation, hydrodynamic radius of aggregates, particle size distribution, aggregation kinetics. mdpi.commdpi.com
Small-Angle X-ray Scattering (SAXS) Characterization of solid-state nanostructures.Morphology of phase-separated block copolymers, determination of domain spacing and lattice type (e.g., lamellar, cylindrical, gyroid). umn.edu
Cryogenic Transmission Electron Microscopy (Cryo-TEM) Visualization of self-assembled structures in solution.Direct imaging of the shape and size of micelles, vesicles, or other aggregates in their native, vitrified state.

Further Development of Multiscale Computational Modeling for Predictive Understanding and Rational Design in Bulky Silyl Triazene Chemistry

Computational modeling is an essential tool for accelerating the design and discovery of new molecules and materials. For a system as complex as this compound and its derivatives, a multiscale modeling approach is necessary to bridge the gap between molecular structure and macroscopic properties. mdpi.com

At the quantum mechanical level, Density Functional Theory (DFT) can be employed to elucidate the electronic structure, conformational preferences, and reactivity of the silylated triazene molecule. chemrxiv.org These calculations are critical for predicting its behavior as a potential FLP catalyst, understanding its UV-Vis absorption properties, and calculating the bond energies that determine its thermal stability. chemrxiv.org

To understand how these molecules assemble into larger structures or form bulk polymer materials, higher-level simulation techniques are required. Molecular Dynamics (MD) and Monte Carlo (MC) simulations, using force fields derived from DFT calculations, can predict the morphology of self-assembled nanostructures and the phase behavior of polymers. ntnu.no For very large systems and long timescales, coarse-grained models that simplify the atomic representation are needed to make the simulations computationally feasible. researchgate.netd-nb.info This multiscale approach allows for the rational, in silico design of materials, enabling researchers to screen potential structures and predict their properties before undertaking time-consuming and expensive laboratory synthesis.

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